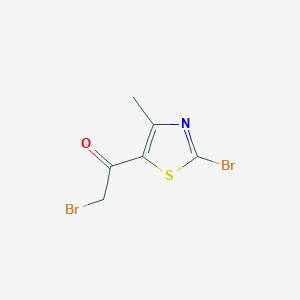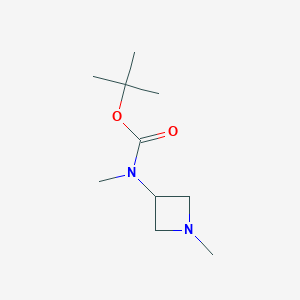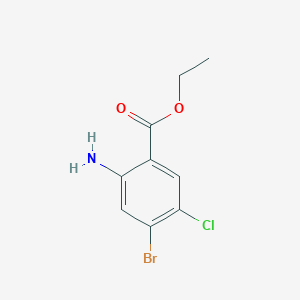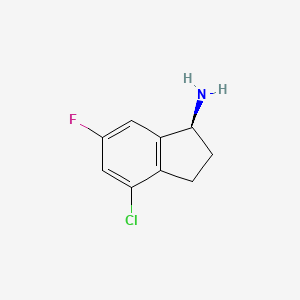
(S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound that features a unique combination of chlorine and fluorine atoms on an indane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-6-fluoroindane.
Amination: The indane derivative undergoes a reductive amination reaction using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysis: Employing chiral catalysts to enhance the selectivity of the desired enantiomer.
Purification: Implementing advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.
化学反応の分析
Types of Reactions
(S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or secondary amines.
科学的研究の応用
(S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
4-Chloro-6-fluoroindane: The precursor in the synthesis of the amine compound.
4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
(S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the indane backbone. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C9H9ClFN |
|---|---|
分子量 |
185.62 g/mol |
IUPAC名 |
(1S)-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,9H,1-2,12H2/t9-/m0/s1 |
InChIキー |
NCUSFGVNQSDSHF-VIFPVBQESA-N |
異性体SMILES |
C1CC2=C([C@H]1N)C=C(C=C2Cl)F |
正規SMILES |
C1CC2=C(C1N)C=C(C=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


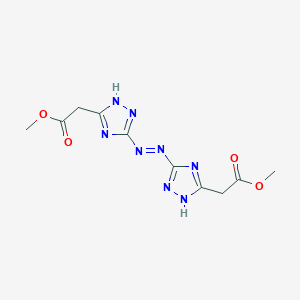
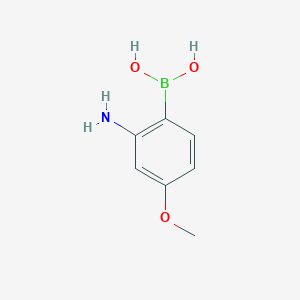
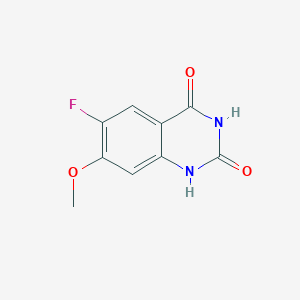
![4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12967878.png)
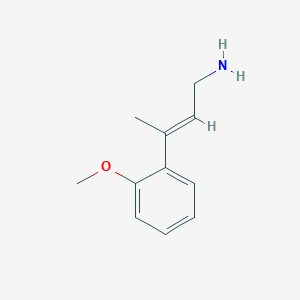
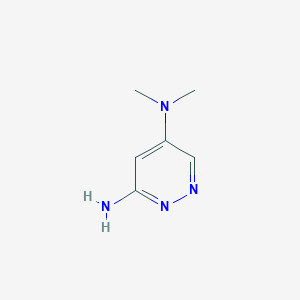
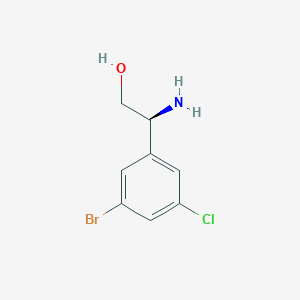
![(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12967900.png)


